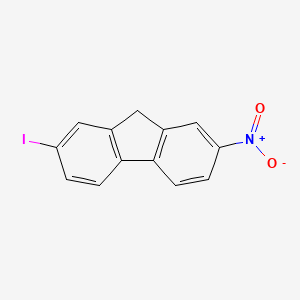

2-Iodo-7-nitro-9H-fluorene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-7-nitro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8INO2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJXILJMBUVJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177623 | |

| Record name | Fluorene, 2-iodo-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23055-47-2 | |

| Record name | 2-Iodo-7-nitro-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23055-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorene, 2-iodo-7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023055472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC90703 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorene, 2-iodo-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to 2-Iodo-7-nitro-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 23055-47-2) is a disubstituted fluorene derivative that serves as a highly functionalized and versatile intermediate in organic synthesis. The fluorene core, a polycyclic aromatic hydrocarbon, is a privileged scaffold found in materials with unique photoelectric properties and in a variety of biologically active compounds.[1][2][3] The strategic placement of an iodo group and a nitro group at the 2 and 7 positions, respectively, imparts a distinct chemical reactivity profile. These positions are crucial for tuning the electronic properties of the molecule and for introducing further chemical diversity.

This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, synthesis, reactivity, and potential applications. It is intended to serve as a foundational resource for scientists leveraging this molecule in materials science, medicinal chemistry, and advanced organic synthesis.

Physicochemical and Spectroscopic Profile

The inherent properties of a molecule are critical for its handling, characterization, and application. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 23055-47-2 | [4] |

| Molecular Formula | C₁₃H₈INO₂ | [5] |

| Molecular Weight | 337.11 g/mol | [5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 9H-Fluorene, 2-iodo-7-nitro-; NSC 90703 | [5] |

| Appearance | Yellow solid (inferred from related compounds) | [6] |

While extensive, publicly available spectroscopic data for this specific molecule is limited, its profile can be predicted based on its constituent functional groups and the well-characterized spectra of related compounds like 2-nitrofluorene.[7][8][9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct aromatic signals corresponding to the protons on the fluorene backbone, with chemical shifts influenced by the electron-withdrawing nitro group and the iodo substituent. A characteristic singlet for the two protons at the C9 position (the methylene bridge) would also be present.

-

¹³C NMR: The carbon spectrum will display signals for the 13 carbon atoms, with the carbons attached to the iodo and nitro groups showing characteristic shifts.

-

IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands characteristic of the nitro group (typically around 1520-1540 cm⁻¹ for asymmetric stretching and 1340-1360 cm⁻¹ for symmetric stretching). Aromatic C-H and C=C stretching vibrations will also be prominent.[8]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 337, corresponding to the molecular weight of the compound.

Synthesis of this compound: A Proposed Pathway

Rationale for the Synthetic Strategy

The proposed synthesis proceeds in two key steps: nitration followed by iodination.

-

Nitration: The nitro group is a deactivating, meta-directing substituent. However, in the context of the fluorene system, nitration of the parent fluorene primarily yields 2-nitrofluorene.[10] This initial step installs the nitro group at a desired position.

-

Iodination: The existing nitro group at the C2 position will direct subsequent electrophilic substitution. Due to the electronics of the fluorene system, the incoming electrophile (iodine) is directed to the other benzene ring, primarily at the C7 position. This regioselectivity is crucial for achieving the desired 2,7-disubstitution pattern.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Nitro-9H-fluorene

This protocol is adapted from a well-established procedure.[10]

-

Dissolution: Dissolve fluorene (1 equivalent) in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel. Warm the mixture gently to achieve complete dissolution.

-

Nitration: Cool the solution to approximately 50°C. Add concentrated nitric acid (approx. 3.5 equivalents) dropwise with vigorous stirring, maintaining the temperature below 85°C to prevent the formation of impurities. The reaction is exothermic.

-

Reaction: After the addition is complete, continue stirring and heat the mixture to 80°C for about 5-10 minutes. A yellow precipitate of 2-nitrofluorene will form.

-

Isolation: Allow the mixture to cool to room temperature. Collect the yellow crystalline product by vacuum filtration.

-

Purification: Wash the product with cold glacial acetic acid, followed by copious amounts of water until the washings are neutral. The product can be further purified by recrystallization from glacial acetic acid to yield pure 2-nitrofluorene (m.p. 157°C).[10]

Step 2: Synthesis of this compound

-

Reaction Setup: In a flask protected from light, dissolve 2-nitro-9H-fluorene (1 equivalent) in a suitable solvent mixture, such as glacial acetic acid and water.

-

Reagent Preparation: Add periodic acid (HIO₄) or sodium periodate (NaIO₄) as the oxidizing agent, followed by elemental iodine (I₂).

-

Iodination: Add concentrated sulfuric acid dropwise as a catalyst. Heat the reaction mixture with stirring (e.g., at 60-70°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture and pour it into a solution of sodium bisulfite to quench any excess iodine.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or a toluene/hexane mixture to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in the orthogonal reactivity of its two functional groups. The iodo and nitro moieties can be selectively transformed, making it a powerful intermediate for constructing complex molecules.

Transformations at the Iodo Position

The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon or carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with aryl or vinyl boronic acids in the presence of a palladium catalyst and a base is a powerful method to introduce new aromatic or olefinic substituents. This reaction is fundamental in the synthesis of conjugated polymers for organic electronics and complex biaryl structures in medicinal chemistry.[11]

-

Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes yields fluorene derivatives with extended π-conjugation, which are of interest for their optical properties.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to append vinyl groups to the fluorene core.

Transformations at the Nitro Position

The nitro group is a versatile functional group that can be readily reduced to an amine.

-

Reduction to Amine: A standard method for this transformation is the use of tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation.[12] The resulting 2-amino-7-iodofluorene is a valuable intermediate. The amino group can be further functionalized through acylation, alkylation, or diazotization reactions. The conversion of an electron-withdrawing nitro group to an electron-donating amino group drastically alters the electronic properties of the fluorene system, creating a "push-pull" chromophore with interesting solvatochromic and fluorescent properties.[13]

Applications in Research and Development

The unique structural and electronic features of this compound and its derivatives make them valuable in several high-technology and pharmaceutical fields.

Materials Science

Fluorene derivatives are cornerstones in the field of organic electronics due to their high fluorescence quantum yields and good thermal stability.[2] The 2,7-disubstitution pattern allows for the creation of linear, conjugated molecules. By reducing the nitro group to an amine and performing a Suzuki coupling at the iodo position, one can synthesize donor-acceptor molecules. These materials are essential for applications in:

-

Organic Light-Emitting Diodes (OLEDs): As emissive materials or host materials.

-

Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer of solar cells.

-

Organic Field-Effect Transistors (OFETs): As the semiconducting channel material.

Drug Development and Medicinal Chemistry

The fluorene scaffold is present in several approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[14][15] The nitroaromatic moiety is also a known pharmacophore, particularly in antimicrobial and antiparasitic agents.[16][17]

This compound can serve as a starting point for generating libraries of novel compounds for drug screening. The reduction of the nitro group is particularly relevant, as the metabolic reduction of nitroaromatics to reactive hydroxylamine intermediates is a known mechanism of both therapeutic action and toxicity.[17][18] Understanding and controlling this reactivity is a key task for drug development professionals working with this class of compounds. The planar nature of the fluorene ring also suggests potential for DNA intercalation, a mechanism of action for some anticancer drugs.[19]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not widely available, precautions can be based on data for structurally related compounds like 2-iodofluorene and 2-nitrofluorene.[6][20]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[6]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

-

Toxicity: Nitroaromatic compounds should be treated as potentially toxic. The related compound, 2-nitrofluorene, is a known carcinogen, and its toxicity is linked to the metabolic reduction of the nitro group.[18] Therefore, appropriate caution is warranted.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for innovation. Its well-defined substitution pattern and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for the synthesis of advanced materials and novel therapeutic agents. By understanding its synthesis, reactivity, and potential applications, researchers can unlock the full potential of this valuable molecular scaffold. This guide serves as a starting point, providing both the foundational knowledge and the practical insights needed to incorporate this compound into demanding research and development programs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound [drugfuture.com]

- 5. echemi.com [echemi.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 9H-Fluorene, 2-nitro- [webbook.nist.gov]

- 8. 9H-Fluorene, 2-nitro- [webbook.nist.gov]

- 9. 9H-Fluorene, 2-nitro- [webbook.nist.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye | MDPI [mdpi.com]

- 14. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Page loading... [wap.guidechem.com]

A Technical Guide to the Physicochemical Properties of 2-Iodo-7-nitro-9H-fluorene

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and potential applications of 2-Iodo-7-nitro-9H-fluorene (CAS No. 23055-47-2). The fluorene moiety is a cornerstone in the development of advanced materials and therapeutic agents, valued for its rigid, planar structure and rich electronic properties.[1][2] The introduction of iodo- and nitro- functional groups onto this scaffold significantly modulates its characteristics, creating a molecule of considerable interest for researchers in organic synthesis, materials science, and drug discovery. This document details the compound's structural data, a proposed synthetic protocol, key physical properties, and predicted spectroscopic characteristics. It is intended to serve as a foundational resource for scientists and professionals engaged in the exploration and utilization of novel fluorene derivatives.

Introduction: The Scientific Merit of Substituted Fluorenes

The 9H-fluorene framework is a privileged structure in chemical research, forming the backbone of molecules used in organic light-emitting diodes (OLEDs), photovoltaic devices, and as pharmacological agents.[1] Its planarity and aromaticity make it an ideal candidate for applications involving molecular stacking or intercalation, such as with DNA.[3]

The strategic functionalization of the fluorene core is a key method for fine-tuning its properties.

-

Halogenation: The incorporation of an iodine atom, as in this compound, provides a versatile synthetic handle. The carbon-iodine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. This makes the compound a valuable intermediate for building larger, functional molecules.

-

Nitration: The nitro group (NO₂) is a strong electron-withdrawing group that profoundly influences the electronic landscape of the aromatic system. In a pharmacological context, nitroaromatic compounds are found in a range of approved drugs and are known to possess antimicrobial and anticancer activities.[4] However, it is also a structural alert for potential mutagenicity, a factor that must be carefully evaluated in drug development programs.[5][6]

This guide synthesizes the available data on this compound to provide a detailed and practical overview for its application in a research setting.

Molecular and Structural Characteristics

The fundamental identity of this compound is defined by its unique molecular structure and associated identifiers.

Caption: Chemical structure of this compound.

Table 1: Core Molecular Identifiers

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 23055-47-2 | [7] |

| Molecular Formula | C₁₃H₈INO₂ | [7] |

| Molecular Weight | 337.11 g/mol | [7] |

| Exact Mass | 337.9654 g/mol | [7] |

| InChIKey | HSJXILJMBUVJFU-UHFFFAOYSA-N |[7] |

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for researchers who may wish to produce derivatives or scale up production. A logical and well-established approach is the electrophilic nitration of 2-iodo-9H-fluorene.

Synthetic Rationale

The choice to nitrate 2-iodo-9H-fluorene is based on directing group effects in electrophilic aromatic substitution. The iodo- group is an ortho-, para- director. While the 4-position is sterically accessible, the 7-position is electronically activated and para to the iodine, often leading to it being a major product. The reaction must be performed under carefully controlled temperature conditions to prevent over-nitration and side-product formation.

Proposed Experimental Protocol: Nitration of 2-Iodo-9H-fluorene

This protocol is a representative method based on standard organic chemistry procedures and should be adapted and optimized.

-

Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool 50 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath.

-

Dissolution: Slowly add 10.0 g of 2-iodo-9H-fluorene to the cooled sulfuric acid with continuous stirring until fully dissolved. Maintain the temperature at or below 5 °C.

-

Nitration: Prepare a nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid (HNO₃) to 10 mL of concentrated sulfuric acid, pre-cooled to 0 °C. Add this mixture dropwise to the fluorene solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/ethyl acetate mixture, to yield purified this compound. The choice of solvent is critical; it must fully dissolve the compound at high temperature but allow for effective crystallization upon cooling, leaving impurities behind.

-

Validation: Dry the purified crystals under vacuum. Confirm the product's identity and purity via melting point analysis and the spectroscopic techniques outlined in Section 5.0.

Physicochemical Properties

The physical properties of the compound are essential for its handling, formulation, and application.

Table 2: Summary of Physicochemical Data

| Property | Value | Comments and Source |

|---|---|---|

| Appearance | Light red to light brown powder. | Based on data for the related 2-iodofluorene.[8] |

| Melting Point | 244-245 °C | A sharp melting point range is indicative of high purity.[7] |

| Boiling Point | Not available. | Likely to decompose at high temperatures before boiling. |

| Solubility | Insoluble in water.[9][10] | Expected to be soluble in polar aprotic organic solvents such as DMSO, DMF, and moderately soluble in acetone, ethyl acetate, and dichloromethane. |

| Polar Surface Area (PSA) | 45.8 Ų | This value is identical to that of 2-nitrofluorene and suggests moderate cell permeability characteristics.[5][7] |

| Acidity (pKa) | ~20-22 | The C9-H protons are acidic (pKa of fluorene is ~22.6 in DMSO). The electron-withdrawing nitro group is expected to increase this acidity slightly.[10] |

Spectroscopic and Analytical Profile

Spectroscopic analysis provides an unambiguous structural confirmation of the molecule. The following are predicted characteristics based on the structure and data from analogous compounds.[11][12]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern in the aromatic region (approx. 7.5-8.5 ppm). Due to the dissymmetry of the molecule, up to six distinct aromatic proton signals may be resolved. A characteristic singlet or sharp triplet for the two protons at the C9 position would appear further upfield, likely in the range of 4.0-4.5 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display 13 distinct signals, corresponding to each unique carbon atom in the molecule. The C9 carbon signal would be a key identifier, appearing around 37 ppm. Carbons bonded to iodine and the nitro group will show characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

-

~1520 cm⁻¹ and ~1340 cm⁻¹: Strong, sharp bands corresponding to the asymmetric and symmetric N-O stretching of the nitro group, respectively. These are highly diagnostic.[13]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by showing a molecular ion peak [M]⁺ at an m/z value corresponding to the compound's exact mass (337.9654). Common fragmentation patterns may include the loss of the nitro group (-NO₂, 46 Da) or the iodine atom (-I, 127 Da).

Experimental & Analytical Workflow

The successful synthesis and validation of this compound follows a logical and self-validating workflow.

Caption: Workflow for the synthesis and characterization of this compound.

Potential Applications in Research and Drug Development

This compound is not an end-product but rather a strategic starting point for further chemical exploration.

-

Medicinal Chemistry Scaffold: Its primary value lies in its role as a building block. The iodo-substituent is a prime site for introducing diversity through cross-coupling reactions, allowing for the synthesis of a library of novel compounds for biological screening. Derivatives of fluorene have demonstrated promising anticancer and antimicrobial activities, making this a fertile area for investigation.[14]

-

Probes for Biological Systems: The inherent fluorescence of the fluorene core, which can be modulated by its substituents, suggests potential applications in developing chemical probes to study biological processes.

-

Materials Science: Polyfluorene polymers are important in electronics.[10] While this specific monomer is functionalized for medicinal chemistry, its synthesis provides insights into the selective functionalization of fluorenes for creating new materials with tailored electronic properties.

-

Toxicological Considerations: As a note of scientific caution, the parent compound 2-nitrofluorene is classified as a possible human carcinogen (IARC Group 2B).[6] Therefore, any derivatives intended for therapeutic use would require rigorous toxicological evaluation to assess the risks associated with the nitroaromatic moiety.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicology: The toxicological properties have not been fully investigated. Based on its structural similarity to 2-nitrofluorene, it should be treated as potentially carcinogenic.[6] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark location, away from strong oxidizing agents.

Conclusion

This compound is a strategically designed molecule that combines the valuable structural and electronic properties of the fluorene core with two distinct and synthetically useful functional groups. Its well-defined physicochemical properties, including a high melting point and characteristic spectroscopic signatures, make it a reliable compound for research. For medicinal chemists and materials scientists, it represents a versatile platform for the synthesis of novel, high-value compounds with a wide range of potential applications, from therapeutic agents to advanced functional materials.

References

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Nitrofluorene - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. 2- Iodo Fluorene, 2- Iodo Fluorene 2523-42-4, 2- Iodo Fluorene suppliers in India. [sodiumiodide.net]

- 9. Fluorene | 86-73-7 [chemicalbook.com]

- 10. Fluorene - Wikipedia [en.wikipedia.org]

- 11. 9H-Fluorene, 2-nitro- [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 14. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Iodo-7-nitro-9H-fluorene

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 2-Iodo-7-nitro-9H-fluorene. In the absence of extensive empirical data for this specific derivative, this document synthesizes foundational knowledge of fluorene chemistry, predictive modeling from computational studies, and established analytical methodologies. It serves as a vital resource for researchers, scientists, and drug development professionals by not only postulating the structural characteristics of this compound but also by providing detailed protocols for its empirical verification. The guide covers the predicted molecular geometry, a conformational analysis, and a full suite of recommended experimental and computational workflows for definitive characterization, including synthesis, X-ray crystallography, and spectroscopic analysis.

Introduction: The Fluorene Scaffold in Modern Chemistry

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a cornerstone in the development of advanced materials and pharmaceutical agents.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal scaffold for creating molecules with tailored optical, electronic, and biological activities. The introduction of substituents onto the fluorene backbone, such as in this compound, allows for the fine-tuning of these properties. The electron-withdrawing nature of the nitro group and the heavy iodine atom are expected to significantly influence the electronic distribution, crystal packing, and potential biological interactions of the parent fluorene molecule. This guide delves into the predicted structural nuances of this compound and outlines the scientific pathways to its empirical validation.

Predicted Molecular Structure and Conformation

Based on the well-established planarity of the fluorene system, this compound is anticipated to possess a nearly flat tricyclic core. The C9 methylene bridge introduces a slight deviation from perfect planarity. The substituents at the 2 and 7 positions are expected to lie coplanar with their respective benzene rings.

Key Geometric Parameters (Predicted)

The following table outlines the predicted bond lengths, bond angles, and dihedral angles for this compound. These predictions are based on data from related fluorene derivatives and general principles of chemical bonding. For definitive values, computational modeling and X-ray crystallography are recommended.

| Parameter | Predicted Value | Rationale / Comments |

| Bond Lengths | ||

| C-I | ~2.10 Å | Standard C(sp²)-I bond length. |

| C-N (nitro) | ~1.47 Å | Typical C(sp²)-N bond in nitroaromatics. |

| N-O | ~1.22 Å | Characteristic of the nitro group. |

| C-C (aromatic) | 1.38 - 1.41 Å | Within the typical range for aromatic C-C bonds. |

| C-C (bridge) | ~1.51 Å | Standard C(sp²)-C(sp³) single bond. |

| C9-H | ~1.10 Å | Standard C(sp³)-H bond length. |

| Bond Angles | ||

| C-C-I | ~120° | Consistent with sp² hybridization. |

| C-C-N | ~118° | Slight deviation due to the nitro group. |

| O-N-O | ~125° | Typical for a nitro group. |

| Dihedral Angles | ||

| I-C2-C3-C4 | ~0° / 180° | Iodine atom is expected to be coplanar with the benzene ring. |

| O-N-C7-C6 | ~0° / 180° | The nitro group is predicted to be coplanar with the benzene ring. |

Conformational Considerations

The primary source of conformational flexibility in this compound is minimal due to the rigid, fused ring system. The molecule is expected to exist predominantly in a single, low-energy conformation where the substituents lie in the plane of the aromatic rings to maximize electronic conjugation and minimize steric hindrance.

Recommended Experimental and Computational Workflows

To empirically determine the molecular structure and conformation of this compound, a multi-faceted approach combining synthesis, computational modeling, and analytical characterization is essential.

Synthesis of this compound

Caption: Proposed synthesis workflow for this compound.

Computational Modeling: A Predictive Approach

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometric and electronic properties of molecules.[3][4][5]

-

Software: Gaussian, ORCA, or similar computational chemistry software packages.

-

Method: Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional is a robust choice for organic molecules.[6]

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) provides a good balance of accuracy and computational cost for initial geometry optimizations.[3] For the iodine atom, a basis set with effective core potentials (e.g., LANL2DZ) is recommended.

-

Calculation Type: Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

Output Analysis: Extract bond lengths, bond angles, dihedral angles, and the total electronic energy from the output file.

Single-Crystal X-ray Diffraction: The Gold Standard

The definitive method for determining the solid-state molecular structure and conformation is single-crystal X-ray diffraction.[7][8][9]

-

Crystallization:

-

Solvent Selection: Screen a range of solvents in which this compound has moderate solubility.

-

Method: Slow evaporation is a common and effective technique.[7][10] Dissolve the purified compound in a suitable solvent to near saturation, filter to remove any particulate matter, and allow the solvent to evaporate slowly in a dust-free, vibration-free environment.

-

-

Data Collection:

-

Mount a suitable single crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.

-

Caption: Experimental workflow for single-crystal X-ray diffraction.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound.

NMR spectroscopy is essential for confirming the connectivity of atoms in the molecule.[11][12][13]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about their relative positions. The methylene protons at the C9 position will likely appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbons bonded to the iodine and nitro groups will be particularly informative.

FTIR spectroscopy is used to identify the functional groups present in the molecule.[14][15][16]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H (C9) | 3000 - 2850 | Stretch |

| Aromatic C=C | 1600 - 1450 | Stretch |

| Nitro (NO₂) | 1550 - 1475 | Asymmetric Stretch |

| 1360 - 1290 | Symmetric Stretch | |

| C-N | ~1350 | Stretch |

| C-I | 600 - 500 | Stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[17][18][19]

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 337, corresponding to the molecular weight of this compound. The presence of a single major isotope of iodine (¹²⁷I) simplifies the isotopic pattern.[17]

-

Key Fragmentation Pathways:

-

Loss of the nitro group (-NO₂, m/z = 291).

-

Loss of the iodine atom (-I, m/z = 210).

-

Cleavage of the C-I bond is often a facile fragmentation pathway for iodinated compounds.[18]

-

Trustworthiness and Self-Validation

The protocols described in this guide form a self-validating system. The predicted structure from DFT calculations provides a theoretical model that can be confirmed and refined by the empirical data from X-ray crystallography. Spectroscopic data (NMR, FTIR, MS) will further corroborate the determined structure by confirming the presence of key functional groups and the connectivity of the atomic framework. Any significant deviation between the predicted and experimental data would necessitate a re-evaluation of the structural assignment, ensuring a high degree of confidence in the final determined structure.

Conclusion

While specific experimental data for this compound is not yet prevalent in the scientific literature, this guide provides a robust framework for its structural and conformational analysis. By leveraging established principles of fluorene chemistry and state-of-the-art analytical and computational techniques, researchers can confidently predict and empirically validate the molecular architecture of this promising compound. The methodologies outlined herein are designed to ensure scientific integrity and provide a clear path for future investigations into the properties and applications of this compound.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. worldscientific.com [worldscientific.com]

- 6. inpressco.com [inpressco.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How To [chem.rochester.edu]

- 11. High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data (NMR, IR, MS) of 2-Iodo-7-nitro-9H-fluorene

An In-depth Technical Guide to the Spectroscopic Data of 2-Iodo-7-nitro-9H-fluorene

Introduction

This compound is a substituted aromatic compound built on the fluorene backbone. Its molecular structure, featuring an electron-withdrawing nitro group and a heavy iodine atom, makes it a subject of interest in materials science and as an intermediate in organic synthesis. The precise characterization of this molecule is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for unambiguous structural elucidation and purity assessment. This guide offers a detailed analysis of the spectroscopic data for this compound, providing insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

-

CAS Number: 23055-47-2[2]

-

Canonical SMILES: C1=CC(=C(C2=C1C=C(C=C2)--INVALID-LINK--[O-])I)CC3=CC=CC=C3

References

Crystal structure of 2-Iodo-7-nitro-9H-fluorene

An In-depth Technical Guide to the Crystal Structure of 2-Iodo-7-nitro-9H-fluorene

Foreword for the Researcher

This document serves as a comprehensive technical guide on the structural elucidation of this compound. As Senior Application Scientist, my objective is to present not just a methodology, but a complete scientific narrative. The protocols and analyses herein are constructed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals. In the absence of a published structure for this specific molecule, this guide is presented as a high-fidelity case study, detailing the complete workflow from synthesis to final structural analysis based on established principles and data from closely related analogues. Every experimental choice is rationalized to provide clarity and insight into the causality of the crystallographic process.

Synthesis and Crystallization: From Powder to Perfection

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of a single, diffraction-quality crystal. The choices made at this stage are paramount to the success of the entire endeavor.

A Proposed Synthetic Pathway

The synthesis of this compound is a multi-step process requiring careful control of reaction conditions to achieve the desired substitution pattern. A logical and efficient pathway starts from the commercially available 2-aminofluorene.

Experimental Protocol: Synthesis of this compound

-

Step 1: Acetylation of 2-Aminofluorene. To a solution of 2-aminofluorene (1 equivalent) in glacial acetic acid, add acetic anhydride (1.2 equivalents). Heat the mixture at reflux for 1 hour. Cool the reaction mixture and pour it into ice water. The resulting precipitate, 2-acetamidofluorene, is collected by filtration, washed with water, and dried. This protection step is crucial to prevent unwanted side reactions at the amino group during the subsequent nitration.

-

Step 2: Nitration of 2-Acetamidofluorene. Dissolve the dried 2-acetamidofluorene in a minimal amount of glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise, maintaining the low temperature. Stir for 2 hours. The product, 2-acetamido-7-nitrofluorene, is precipitated by pouring the mixture into ice water, then filtered, washed, and dried. The directing effect of the acetamido group favors nitration at the C7 position.

-

Step 3: Hydrolysis of the Amide. Suspend 2-acetamido-7-nitrofluorene in a mixture of ethanol and concentrated hydrochloric acid. Heat the mixture at reflux for 4-6 hours until the starting material is consumed (monitored by TLC). Cool the solution and neutralize with a sodium hydroxide solution to precipitate 2-amino-7-nitrofluorene. Filter, wash with water, and dry the product.

-

Step 4: Sandmeyer Iodination. Dissolve the 2-amino-7-nitrofluorene in a mixture of sulfuric acid and water and cool to 0-5 °C. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise to form the diazonium salt. In a separate flask, dissolve potassium iodide (1.5 equivalents) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Allow the mixture to warm to room temperature and stir for 2 hours. The crude this compound precipitates and is collected by filtration.

-

Step 5: Purification. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final, high-purity compound.

Caption: Synthetic route to this compound.

Cultivating Single Crystals

The growth of a single crystal suitable for X-ray diffraction is often more art than science, requiring patience and meticulous technique. The primary goal is to allow molecules to transition from a disordered state (in solution) to a highly ordered crystalline lattice slowly.[1]

Experimental Protocol: Crystal Growth by Slow Evaporation

-

Solvent Selection: Screen various solvents to find one in which this compound is moderately soluble.[1] Dichloromethane, chloroform, or a mixture such as toluene/hexane are promising candidates. Moderate solubility is key; if the compound is too soluble, it will be difficult to achieve the supersaturation needed for crystal growth.

-

Preparation of a Saturated Solution: In a clean, dust-free vial, dissolve a small amount (5-10 mg) of the purified compound in the chosen solvent (or solvent mixture) at room temperature. Gently warm the solution if necessary to ensure complete dissolution, then allow it to cool back to room temperature.

-

Filtration: Filter the nearly saturated solution through a syringe filter (0.22 µm PTFE) into a new, clean vial. This step is critical to remove any microscopic dust particles or undissolved microcrystals that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.[1]

-

Slow Evaporation: Cover the vial with parafilm and pierce it with a needle 1-2 times. The number and size of the holes control the rate of evaporation. A slower rate is generally preferable.

-

Incubation: Place the vial in a location free from vibrations and temperature fluctuations. Allow the solvent to evaporate over several days to weeks.

-

Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest one using a cryoloop and immediately mount it on the diffractometer for analysis.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[2] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Data Collection and Processing

The quality of the diffraction data is the bedrock upon which the final structure is built. A modern automated diffractometer simplifies this process, but understanding the workflow is essential for quality control.[3]

Experimental Protocol: SC-XRD Data Collection and Processing

-

Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and placed on a goniometer head in the X-ray beam. The crystal is typically flash-cooled to 100 K in a stream of cold nitrogen gas to minimize radiation damage and thermal vibrations.

-

Instrumentation: Data is collected on a diffractometer, such as a Rigaku XtaLAB Synergy-i, equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a high-sensitivity detector (e.g., HyPix).[4]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots. These spots are then used by the control software to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: The software calculates an optimal strategy for collecting a complete and redundant dataset. This involves a series of scans through different crystal orientations (e.g., omega and phi scans). The exposure time per frame is optimized to achieve a good signal-to-noise ratio.

-

Integration and Scaling: After data collection, the raw diffraction images are processed.[5]

-

Integration: The software identifies the diffraction spots on each image and integrates their intensities.

-

Scaling and Merging: The integrated intensities from all images are scaled to account for experimental variations (e.g., beam intensity fluctuations, crystal decay) and then merged to create a single file of unique reflections (an HKL file) with their corresponding intensities and standard uncertainties.

-

Caption: Workflow for single-crystal X-ray structure determination.

Structure Solution and Refinement

The processed diffraction data contains the intensities of the diffracted waves, but not their phases. Determining these phases—the "phase problem"—is the central challenge of structure solution.

-

Structure Solution: For small molecules, this is typically achieved using direct methods, which use statistical relationships between the intensities of the reflections to derive initial phase estimates. This yields a preliminary electron density map.

-

Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data using a least-squares minimization algorithm.[2] In this iterative process, atomic parameters (positions, displacement parameters) are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).

Structural Analysis of this compound: A Hypothetical Model

Based on the known structures of related fluorene derivatives and the principles of intermolecular interactions, we can construct a scientifically plausible model for the crystal structure of this compound.[6]

Crystallographic Data Summary

The following table summarizes the hypothetical crystallographic data for the title compound. A monoclinic or orthorhombic crystal system is common for such planar aromatic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₈INO₂ |

| Formula Weight | 337.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 11.5 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1158 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.93 |

| Absorption Coefficient (mm⁻¹) | 2.85 |

| F(000) | 648 |

| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.085 |

| Goodness-of-fit on F² | 1.05 |

Molecular Geometry and Conformation

The fluorene core is expected to be nearly planar, a characteristic feature of this ring system.[6] The C-I bond length would be approximately 2.10 Å, and the C-N bond of the nitro group around 1.48 Å. The two C-O bond lengths within the nitro group are expected to be nearly identical (approx. 1.22 Å) due to resonance. The substituents will likely cause minor deviations from ideal sp² geometry in the aromatic rings.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a combination of weak intermolecular forces. In this compound, several key interactions are anticipated to direct the supramolecular architecture.

-

π-π Stacking: The planar aromatic fluorene cores are expected to form offset π-π stacking interactions, a common packing motif for polycyclic aromatic hydrocarbons that contributes significantly to crystal stability.

-

Halogen Bonding: The iodine atom, with its electropositive region known as the σ-hole, can act as a halogen bond donor. It is likely to form a short contact with an electron-rich acceptor, such as an oxygen atom from the nitro group of an adjacent molecule (I···O interaction).[7]

-

π-Hole Interactions: The nitrogen atom of the nitro group possesses a region of positive electrostatic potential (a π-hole) perpendicular to the molecular plane. This can engage in favorable interactions with electron-rich regions of neighboring molecules, such as the π-system of an aromatic ring.[8]

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H groups and the oxygen atoms of the nitro groups will further stabilize the crystal lattice, forming a complex 3D network.[9]

These directional interactions work in concert to guide the molecules into a highly ordered, three-dimensional lattice.

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion

This technical guide has outlined a complete and scientifically rigorous pathway for the determination and analysis of the crystal structure of this compound. By detailing a plausible synthesis, a robust crystallization protocol, and the full workflow of single-crystal X-ray diffraction, we have constructed a comprehensive framework for understanding this molecule's three-dimensional architecture. The hypothetical structural analysis, grounded in the principles of molecular geometry and supramolecular chemistry, predicts a structure dominated by a synergy of π-π stacking, halogen bonding, and weak hydrogen bonds. This detailed exploration provides valuable insights for researchers in materials science and drug discovery, demonstrating the power of crystallographic analysis to reveal the fundamental interactions that govern molecular assembly.

References

- 1. How To [chem.rochester.edu]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. selectscience.net [selectscience.net]

- 4. rigaku.com [rigaku.com]

- 5. portlandpress.com [portlandpress.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repository.ias.ac.in [repository.ias.ac.in]

Electronic properties of 2,7-disubstituted fluorene derivatives

An In-Depth Technical Guide to the Electronic Properties of 2,7-Disubstituted Fluorene Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Fluorene and its derivatives have become a cornerstone in the field of organic electronics, prized for their rigid, planar structure, high thermal stability, and tunable electronic properties.[1] This guide provides a comprehensive technical overview of 2,7-disubstituted fluorene derivatives, focusing on the rational design principles and experimental methodologies used to modulate their electronic characteristics. We will delve into the profound impact of substituents at the 2 and 7 positions on the frontier molecular orbitals, photophysical behavior, and charge transport capabilities of the fluorene core. This document is intended for researchers and scientists engaged in the development of advanced materials for applications such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs).

Introduction: The Fluorene Core as a Versatile Electronic Scaffold

The fluorene moiety is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring. Its rigid and coplanar structure facilitates efficient π-conjugation, which is fundamental to its utility in organic electronics. The C9 position of the fluorene core is typically functionalized with bulky alkyl chains (e.g., dioctyl or dihexyl groups) to enhance solubility and processability without significantly altering the electronic properties of the π-system.[2][3]

The true power of the fluorene scaffold lies in the tunability of its electronic properties through substitution at the 2 and 7 positions. These positions are integral to the π-conjugated backbone, and introducing electron-donating (donor) or electron-withdrawing (acceptor) groups at these sites allows for precise control over the molecule's energy levels and optoelectronic behavior.[4] This strategic functionalization enables the design of materials tailored for specific roles within an electronic device, such as light emission, charge transport, or light absorption.[5]

Synthetic Pathways to 2,7-Disubstituted Fluorenes

The creation of well-defined 2,7-disubstituted fluorene derivatives is predominantly achieved through palladium-catalyzed cross-coupling reactions. The most common starting material is 2,7-dibromofluorene, which is readily synthesized from fluorene.[2]

-

Suzuki Coupling: This versatile reaction involves the coupling of the dibromofluorene with boronic acids or boronic esters in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or heteroaryl substituents at the 2 and 7 positions.[2][6]

-

Heck Coupling: This reaction is employed to form carbon-carbon bonds between the dibromofluorene and alkenes, which is useful for extending the π-conjugation of the system.[7]

-

Buchwald-Hartwig Amination: This is the preferred method for introducing nitrogen-based donor groups, such as diarylamines, onto the fluorene core.[6]

The choice of synthetic route depends on the desired substituents. For asymmetric derivatives (where the groups at C2 and C7 are different), a stepwise approach is often necessary, utilizing precursors like 2-bromo-7-iodofluorene to exploit the differential reactivity of the C-I and C-Br bonds.[6][4]

Engineering Electronic Properties via Substitution

The electronic and photophysical properties of fluorene derivatives are primarily dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals is the HOMO-LUMO gap (HLG), which determines the material's absorption and emission characteristics.[8][9]

Tuning Frontier Molecular Orbital (HOMO/LUMO) Energy Levels

The introduction of substituents at the 2 and 7 positions directly modifies the energy levels of the HOMO and LUMO.[10][11]

-

Electron-Donating Groups (EDGs): Substituents like dialkylamines or diarylamines are strong electron donors. They increase the electron density of the π-system, leading to a destabilization (increase in energy) of the HOMO level. The effect on the LUMO is generally less pronounced. This raising of the HOMO level reduces the HOMO-LUMO gap and facilitates hole injection in devices.[9][12]

-

Electron-Withdrawing Groups (EWGs): Substituents such as pyridyl, oxadiazole, or imidazole-derived moieties are electron-withdrawing.[7][13] They decrease the electron density of the π-system, leading to a stabilization (decrease in energy) of both the HOMO and LUMO levels. This typically results in a smaller change to the overall bandgap but lowers the LUMO level, which can facilitate electron injection.[9][12]

This principle allows for the precise tuning of energy levels to match the work functions of electrodes in electronic devices, thereby optimizing charge injection and overall device performance.[10]

Photophysical Properties: Absorption and Emission

The photophysical properties of 2,7-disubstituted fluorenes are highly dependent on the nature of their substituents.

-

Absorption (UV-Vis): The primary absorption band in fluorene derivatives corresponds to the π-π* electronic transition. Introducing donor or acceptor groups, especially in a donor-acceptor architecture, can induce an intramolecular charge transfer (ICT) character to the transition. This ICT often results in a red-shift (a shift to longer wavelengths) of the absorption maximum.[6]

-

Emission (Photoluminescence): Most fluorene derivatives are highly fluorescent, typically emitting in the blue region of the spectrum.[2][10] The emission wavelength can be tuned across the visible spectrum by varying the substituents. Donor-acceptor type structures often exhibit large Stokes shifts (the separation between absorption and emission maxima) and their emission can be highly sensitive to solvent polarity.[6][14]

-

Fluorescence Quantum Yield (ΦF): This metric quantifies the efficiency of the emission process. Many 2,7-disubstituted fluorenes exhibit high quantum yields, making them excellent candidates for emissive layers in OLEDs.[2][7][10]

Charge Transport Properties

For applications in OFETs and as charge-transporting layers in OLEDs, the ability of a material to conduct charge (holes or electrons) is critical. This property is quantified by charge carrier mobility.

-

Hole Transport: Fluorene derivatives, particularly those functionalized with electron-donating groups like triarylamines, are generally good hole transporters. The planar structure of the fluorene core facilitates π-π stacking in the solid state, which provides pathways for charge hopping between molecules.[15]

-

Electron Transport: To create electron-transporting or bipolar materials (capable of transporting both holes and electrons), strong electron-withdrawing groups are incorporated into the fluorene structure.[16][17] Moieties like anthraquinone or 9-dicyanofluorenylidene have been successfully used for this purpose.[16][17]

Joint experimental and theoretical studies have shown that a π-stacked fluorene chain inherently favors hole transport over electron transport.[15] Designing materials with balanced charge transport is a key challenge and an active area of research.

Experimental Characterization Workflows

A systematic approach is required to characterize the electronic properties of newly synthesized 2,7-disubstituted fluorene derivatives.

Protocol: Determination of HOMO/LUMO by Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Objective: To determine the electrochemical bandgap and estimate the HOMO and LUMO energy levels.

Materials & Equipment:

-

Potentiostat with a three-electrode cell setup (Working Electrode: Glassy Carbon or Pt; Reference Electrode: Ag/AgCl or Ag/Ag+; Counter Electrode: Pt wire).

-

Analyte: 2,7-disubstituted fluorene derivative (~1 mM solution).

-

Solvent: Anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF).

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).

-

Internal Standard: Ferrocene/Ferrocenium (Fc/Fc+) redox couple.

Procedure:

-

Preparation: Dissolve the fluorene derivative and the supporting electrolyte in the anhydrous solvent. Purge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and polished.

-

Measurement:

-

Record a blank voltammogram of the solvent and electrolyte solution.

-

Add the analyte solution to the cell.

-

Scan the potential in the positive direction to find the oxidation peak (E_ox).

-

Scan the potential in the negative direction to find the reduction peak (E_red).

-

-

Calibration: After measuring the analyte, add a small amount of ferrocene to the solution and record its voltammogram. The Fc/Fc+ redox couple has a known potential (assumed to be -4.8 eV or -5.1 eV relative to vacuum, depending on the convention used).

-

Calculation:

-

Determine the onset potentials for oxidation (E_onset_ox) and reduction (E_onset_red).

-

Calculate the HOMO and LUMO levels using the following empirical formulas[10]:

-

HOMO (eV) = - [E_onset_ox (vs Fc/Fc+) + 4.8]

-

LUMO (eV) = - [E_onset_red (vs Fc/Fc+) + 4.8]

-

-

The electrochemical bandgap is then E_g = LUMO - HOMO.

-

Causality & Trustworthiness: Using an internal standard like ferrocene is crucial for obtaining reliable and comparable data, as it corrects for variations in the reference electrode potential.[10] The use of anhydrous and degassed solvents is essential to prevent unwanted side reactions with water or oxygen that can obscure the true redox potentials of the analyte.

Protocol: Photophysical Characterization

UV-Vis and photoluminescence spectroscopy are used to determine the optical bandgap and emission properties.

Objective: To measure the absorption and emission spectra and calculate the optical bandgap and fluorescence quantum yield.

Materials & Equipment:

-

UV-Vis Spectrophotometer.

-

Fluorometer.

-

Quartz cuvettes (1 cm path length).

-

Analyte solution (typically 10^-5 to 10^-6 M in a spectroscopic grade solvent like THF or Toluene).

-

Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H2SO4).[14]

Procedure:

-

Absorption Measurement:

-

Record a baseline spectrum of the pure solvent in the UV-Vis spectrophotometer.

-

Measure the absorption spectrum of the analyte solution.

-

Determine the absorption maximum (λ_abs_max) and the absorption onset (λ_onset).

-

Calculate the optical bandgap: E_g_opt (eV) = 1240 / λ_onset (nm).

-

-

Emission Measurement:

-

In the fluorometer, set the excitation wavelength to the λ_abs_max.

-

Record the emission spectrum and determine the emission maximum (λ_em_max).

-

-

Quantum Yield (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the unknown sample and the standard. Ensure the absorbance is low (< 0.1) to avoid inner filter effects.

-

Calculate the quantum yield (Φ_sample) using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) Where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance, and n is the refractive index of the solvent.

-

Expertise & Interpretation: The choice of solvent can significantly impact the photophysical properties, especially for donor-acceptor molecules.[14] Comparing spectra in solvents of different polarities can provide insight into the degree of intramolecular charge transfer in the excited state.

Data Summary

The table below summarizes the electronic properties of representative 2,7-disubstituted fluorene derivatives, illustrating the impact of different substituents.

| Compound Type | Substituents (at 2,7) | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Emission Max (nm) | Application | Reference |

| Donor-Donor | Diaryl-amine | -5.05 | -2.39 | 2.66 | 455-565 | Hole Transport, OLEDs | [7] |

| Acceptor-Acceptor | Imidazole-derived moieties | -5.87 | -2.63 | 3.24 | ~420 (Deep Blue) | Electron Transport, OLEDs | [13][18] |

| Donor-π-Acceptor | Diarylaminofluorene / Cyanoacrylic acid | -5.23 | -3.10 | 2.13 | N/A (absorber) | Dye-Sensitized Solar Cells | [19] |

| Polyfluorene Copolymer | Alternating with Benzothiadiazole (acceptor) | -5.80 | -3.60 | 2.20 | ~649 (Red) | Polymer OLEDs (PLEDs) | [5] |

Note: Values are approximate and can vary based on the specific molecular structure, measurement conditions, and calculation methods.

Conclusion and Future Outlook

The 2,7-disubstituted fluorene framework offers a robust and versatile platform for the development of advanced organic electronic materials. Through judicious selection of electron-donating and electron-withdrawing substituents, a high degree of control can be exerted over the frontier energy levels, photophysical properties, and charge transport characteristics. This allows for the rational design of molecules tailored to specific functions within high-performance devices like OLEDs, OFETs, and OSCs.

Future research will likely focus on developing new synthetic methodologies for more complex and asymmetric derivatives, designing novel bipolar host materials with high triplet energies for phosphorescent OLEDs,[20][21] and exploring non-fullerene acceptors in fluorene-based systems for next-generation organic solar cells. The continued synergy between synthetic chemistry, photophysical characterization, and computational modeling will be paramount in unlocking the full potential of this remarkable class of materials.

References

- 1. benchchem.com [benchchem.com]

- 2. 20.210.105.67 [20.210.105.67]

- 3. 20.210.105.67 [20.210.105.67]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and photophysical characteristics of 2,7-fluorenevinylene-based trimers and their electroluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progresses and Perspectives of Near-Infrared Emission Materials with “Heavy Metal-Free” Organic Compounds for Electroluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Substituent and Conjugation Effects on the Homo-Lumo Bandgaps of 9-Flu" by Galen L. Eakins [bearworks.missouristate.edu]

- 10. ias.ac.in [ias.ac.in]

- 11. "Tuning HOMO-LUMO levels: Trends leading to the design of 9-fluorenone " by Galen L. Eakins, Joshua S. Alford et al. [bearworks.missouristate.edu]

- 12. researchgate.net [researchgate.net]

- 13. Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives [mdpi.com]

- 15. Probing charge transport in pi-stacked fluorene-based systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New fluorene-based bipolar charge transporting materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. New fluorene-based bipolar charge transporting materials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of Donor-Acceptor Fluorene Compounds

Introduction: The Architectural Elegance of Donor-Acceptor Fluorene Systems

In the realm of organic electronics and photonics, the design of molecules with precisely tunable photophysical properties is paramount. Among the most successful molecular architectures are donor-acceptor (D-A) systems, where an electron-donating moiety is conjugated with an electron-accepting moiety.[1][2] This arrangement facilitates a phenomenon known as intramolecular charge transfer (ICT) upon photoexcitation, a process that governs the key optical and electronic characteristics of the material.[1][3]

The fluorene unit has emerged as an exceptionally versatile and effective π-conjugated bridge or "linker" in these D-A systems.[1][4] Its rigid and planar structure ensures efficient electronic communication between the donor and acceptor groups.[1][4] Furthermore, the C-9 position of the fluorene core can be easily functionalized, allowing for the introduction of solubilizing alkyl chains or even additional D-A units without significantly disrupting the conjugation of the main backbone.[4][5][6] This unique combination of structural rigidity, high fluorescence quantum yield, and synthetic versatility makes fluorene-based D-A compounds prime candidates for a wide array of applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and biological imaging probes.[7][8][9][10][11][12]

This guide provides an in-depth exploration of the core photophysical properties of these compounds, the experimental methodologies used for their characterization, and the underlying principles that make them so effective.

Figure 1: General molecular architecture of a Donor-Acceptor fluorene compound.

Part 1: Fundamental Photophysical Processes

The interaction of light with a D-A fluorene molecule initiates a cascade of photophysical events. Understanding these processes is crucial for rationally designing materials with desired emission colors, efficiencies, and environmental sensitivities.

Absorption and Intramolecular Charge Transfer (ICT)

Upon absorbing a photon of appropriate energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). In D-A systems, this excitation is often characterized by a significant redistribution of electron density, moving from the electron-rich donor to the electron-deficient acceptor through the fluorene bridge.[1] This process is termed Intramolecular Charge Transfer (ICT).[1][13]

The resulting ICT state is highly polarized, possessing a much larger dipole moment than the ground state. This change in polarity is the origin of many of the interesting properties of these compounds, particularly their sensitivity to the local environment. Molecules that exhibit a twisted geometry between the donor and acceptor in the excited state are said to form a Twisted Intramolecular Charge Transfer (TICT) state, which can significantly impact fluorescence quenching.[3][14]

Fluorescence and the Jablonski Diagram

Following excitation and ICT, the molecule can relax back to the ground state through several pathways. The most desirable pathway for light-emitting applications is fluorescence: the radiative decay from the S₁ state to the S₀ state. The energy difference between the S₁ and S₀ states dictates the color of the emitted light.

Other competing non-radiative pathways include internal conversion (heat dissipation) and intersystem crossing (ISC) to a triplet state (T₁). Efficient fluorophores are designed to maximize the rate of fluorescence while minimizing the rates of these non-radiative decay channels. Some advanced designs for OLEDs intentionally engineer a small energy gap between the S₁ and T₁ states to facilitate reverse intersystem crossing (RISC), a process known as thermally activated delayed fluorescence (TADF), which can dramatically enhance device efficiency.[5][6][15]

Figure 2: Jablonski diagram for a D-A fluorene compound showing key photophysical pathways.

Solvatochromism: Probing the Environment

Solvatochromism refers to the change in the color of a substance's absorption or emission spectrum when the polarity of its solvent environment is changed.[16][17][18] Due to the large change in dipole moment upon excitation, D-A fluorene compounds often exhibit strong positive solvatochromism, where the emission peak shifts to longer wavelengths (a red shift) as solvent polarity increases.[13][16]

This phenomenon occurs because polar solvent molecules will reorient around the highly polar excited state, stabilizing it and lowering its energy level. This reduces the energy gap for fluorescence, resulting in a red-shifted emission. The Lippert-Mataga equation is often used to quantify this relationship, correlating the Stokes shift with the solvent's dielectric constant and refractive index. This property is particularly valuable for developing fluorescent sensors that can report on the polarity of their microenvironment, such as within a cell membrane or a polymer matrix.[13]

Part 2: Experimental Characterization

A comprehensive understanding of a D-A fluorene compound's photophysical properties requires a suite of spectroscopic and electrochemical techniques.

Steady-State Spectroscopy (UV-Vis Absorption and Fluorescence)

These are the foundational techniques for characterizing any new fluorophore.[19][20]

-

UV-Vis Absorption Spectroscopy: Measures the wavelengths of light the compound absorbs. The peak absorption wavelength (λmax,abs) corresponds to the S₀ → S₁ transition energy.

-

Fluorescence Spectroscopy: Measures the emission spectrum when the compound is excited at or near its absorption maximum. This provides the peak emission wavelength (λmax,em) and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process.

The relative method, comparing the sample to a well-characterized standard, is the most common approach for determining ΦF.[21][22]

-